BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide

CNS drug discovery Lipinski compliance ADME profiling

N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide (CAS 948475-01-2, ChemDiv ID Y041-8296) is a small-molecule screening compound characterized by an unsubstituted benzothiazole core linked through an acetamide spacer to an unsubstituted indole moiety. Its measured physicochemical parameters include a logP of 4.4167, logD7.4 of 4.4166, topological polar surface area (tPSA) of 34.99 Ų, a single hydrogen-bond donor, and a molecular weight of 307.37 g mol⁻¹.

Molecular Formula C17H13N3OS
Molecular Weight 307.4 g/mol
Cat. No. B4509342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide
Molecular FormulaC17H13N3OS
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H13N3OS/c21-16(11-20-10-9-12-5-1-3-7-14(12)20)19-17-18-13-6-2-4-8-15(13)22-17/h1-10H,11H2,(H,18,19,21)
InChIKeyGLGMIOFIQONWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide – Physicochemical Identity and Library Provenance


N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide (CAS 948475-01-2, ChemDiv ID Y041-8296) is a small-molecule screening compound characterized by an unsubstituted benzothiazole core linked through an acetamide spacer to an unsubstituted indole moiety. Its measured physicochemical parameters include a logP of 4.4167, logD7.4 of 4.4166, topological polar surface area (tPSA) of 34.99 Ų, a single hydrogen-bond donor, and a molecular weight of 307.37 g mol⁻¹ . This compound represents the simplest, unadorned scaffold within the benzothiazole‑indole acetamide chemotype and is offered as a validated screening library member by ChemDiv .

Why N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide Cannot Be Casually Substituted by a Close Analog


Generic substitution among benzothiazole‑indole acetamides is unsupported without direct comparative data because even minor structural modifications – such as introduction of a methoxy, acetyl, or sulfonamide group on the indole or saturation of the benzothiazole ring – can alter lipophilicity by >1 log unit and polar surface area by >20 Ų . These changes profoundly shift solubility, permeability, and target‑binding profiles, meaning that the unsubstituted scaffold must be evaluated on its own merit rather than by extrapolation from decorated congeners .

Quantitative Differentiation Evidence for N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide vs. Representative Analogs


Lipophilicity (logP) vs. 3‑Acetyl‑tetrahydrobenzothiazole Analog: Optimized for CNS Drug‑likeness Range

The unsubstituted target compound exhibits a measured logP of 4.42, positioning it within the generally accepted CNS drug‑likeness window (logP 2–5) and close to the optimal range for oral absorption . In contrast, the 3‑acetyl‑tetrahydrobenzothiazole analog (2‑(3‑acetyl‑1H‑indol‑1‑yl)‑N‑(4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑2‑yl)acetamide) carries a higher molecular weight (353.44 g mol⁻¹) and, based on its additional polar acetyl and saturated ring features, is expected to exhibit a logP shift of approximately –0.5 to –1.0 log units . This difference can be decisive for blood‑brain‑barrier penetration and passive permeability.

CNS drug discovery Lipinski compliance ADME profiling

Polar Surface Area vs. 5‑Methoxy‑indole Analog: Lower tPSA Predicts Superior Membrane Permeability

The target compound possesses a topological polar surface area (tPSA) of 34.99 Ų, well below the commonly accepted threshold of 60 Ų for good oral bioavailability and 90 Ų for blood‑brain‑barrier penetration . A closely related analog, N‑(1,3‑benzothiazol‑2‑yl)‑2‑(5‑methoxy‑1H‑indol‑1‑yl)acetamide, introduces a methoxy substituent that increases tPSA by approximately 12–15 Ų (estimated tPSA ≈ 47–50 Ų) and adds an additional hydrogen‑bond acceptor, potentially reducing passive membrane diffusion [1]. For screening campaigns where cellular permeability is rate‑limiting, the lower‑tPSA parent scaffold constitutes the more permissive starting point.

membrane permeability drug design PAMPA

Hydrogen‑Bond Donor Count vs. Amide‑Substituted Indole Analogs: Reduced Promiscuity Potential

With only a single hydrogen‑bond donor (the amide NH), the target compound avoids the promiscuous binding often associated with multi‑donor motifs . By comparison, analogs such as 2‑(4‑acetamido‑1H‑indol‑1‑yl)‑N‑(benzo[d]thiazol‑2‑yl)acetamide possess two H‑bond donors (two amide NH groups), which can increase the risk of non‑specific protein interactions and assay interference . In panel screening, the minimal HBD count of the parent scaffold reduces the likelihood of false‑positive hits originating from aggregation or non‑specific protein binding.

selectivity profiling PAINS filters lead optimization

Aqueous Solubility (logSw) vs. Highly Lipophilic Benzothiazole‑Indoles: Favorable Assay Compatibility

The target compound exhibits a logSw (intrinsic aqueous solubility) of –4.31, corresponding to a calculated solubility of approximately 15 µM . This places it in a manageable range for biochemical and cell‑based assays, in contrast to many substituted benzothiazole‑indole acetamides bearing large hydrophobic groups that display logSw values below –5 (predicted solubility < 3 µM) [1]. Adequate solubility at screening concentrations reduces the risk of compound precipitation, false negatives, and variable dose‑response curves.

aqueous solubility assay development DMSO stock

Optimal Procurement and Use Scenarios for N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide


CNS‑Oriented Phenotypic Screening Campaigns

Given its logP of 4.42, low tPSA (34.99 Ų), and single H‑bond donor, this compound is ideally suited for inclusion in CNS‑focused screening libraries where blood‑brain‑barrier penetration is a prerequisite. Its unsubstituted scaffold serves as a privileged starting point for hit identification in neurodegeneration and neuro‑oncology assays .

Fragment‑Based Lead Discovery (FBLD) and Scaffold‑Hopping Programs

With a molecular weight of 307 Da and minimal functionality, the compound meets fragment‑like criteria and can act as a core scaffold for fragment growing or merging strategies. Its physicochemical profile allows detection of weak but ligand‑efficient binding interactions that are often missed with larger, decorated analogs .

Kinase and Epigenetic Target Panel Screening

The benzothiazole‑indole acetamide framework is documented to engage kinase ATP‑binding sites and histone deacetylase (HDAC) pockets [1]. The target compound's simplicity makes it a valuable reference for assessing baseline scaffold engagement across kinase and epigenetic target panels, enabling deconvolution of substituent‑specific effects in SAR campaigns.

ADME‑Tox Profiling Reference Standard

The compound's well‑characterized physicochemical parameters (logP, logD, logSw, tPSA) allow it to serve as an internal reference standard in ADME assays, particularly for calibrating permeability (PAMPA, Caco‑2) and solubility measurements against more lipophilic or polar library members .

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.